molecular formula C26H21N3O2S B11576716 (5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11576716
M. Wt: 439.5 g/mol
InChI Key: RFZNVHPUNBJOAX-QJOMJCCJSA-N
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Description

The compound (5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic molecule that features a unique structure combining indole, phenyl, and thioxoimidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The final step involves the formation of the thioxoimidazolidinone ring through a cyclization reaction under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H21N3O2S/c30-25-23(27-26(32)29(25)20-9-3-1-4-10-20)17-19-18-28(24-14-8-7-13-22(19)24)15-16-31-21-11-5-2-6-12-21/h1-14,17-18H,15-16H2,(H,27,32)/b23-17-

InChI Key

RFZNVHPUNBJOAX-QJOMJCCJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)NC2=S

Origin of Product

United States

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